molecular formula C38H56O3S2 B12591931 Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate CAS No. 444617-77-0

Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate

Katalognummer: B12591931
CAS-Nummer: 444617-77-0
Molekulargewicht: 625.0 g/mol
InChI-Schlüssel: UXKTWARIFWAALE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is an organic compound known for its unique chemical properties and applications. It is often used in various industrial and scientific research fields due to its stability and reactivity. The compound is characterized by its molecular structure, which includes three tert-butylphenyl groups attached to a sulfanium ion, and an octane-1-sulfonate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate typically involves the reaction of 4-tert-butylphenyl compounds with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ether, and requires precise temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules. The molecular targets and pathways involved include the activation of specific chemical bonds and the formation of new molecular structures .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is unique due to its specific sulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring high stability and precise control over chemical reactions .

Eigenschaften

CAS-Nummer

444617-77-0

Molekularformel

C38H56O3S2

Molekulargewicht

625.0 g/mol

IUPAC-Name

octane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium

InChI

InChI=1S/C30H39S.C8H18O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;1-2-3-4-5-6-7-8-12(9,10)11/h10-21H,1-9H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1

InChI-Schlüssel

UXKTWARIFWAALE-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.